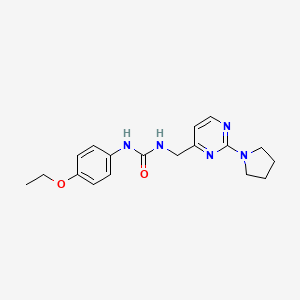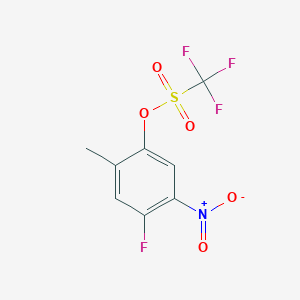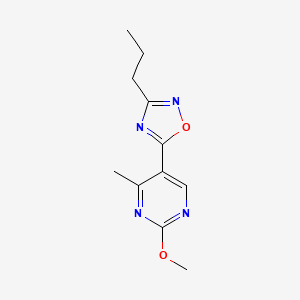
N-(5-chloropyridin-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloropyridin-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide, also known as CMPD101, is a small molecule inhibitor that has been studied for its potential therapeutic applications. This compound has been found to have a wide range of pharmacological effects, making it a promising candidate for further research and development.
Wirkmechanismus
N-(5-chloropyridin-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide inhibits the activity of a protein called IKKβ, which is involved in the regulation of various cellular processes, including inflammation and cell survival. By inhibiting IKKβ, this compound can reduce the production of inflammatory cytokines and promote cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of IKKβ activity, the reduction of inflammatory cytokine production, and the promotion of cell death in cancer cells. Other effects of this compound include the inhibition of NF-κB signaling, which is involved in the regulation of inflammation and cell survival.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloropyridin-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide has several advantages for lab experiments, including its small size, which allows it to easily penetrate cell membranes, and its ability to selectively target IKKβ. However, there are also some limitations to the use of this compound in lab experiments, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Zukünftige Richtungen
There are several potential future directions for research on N-(5-chloropyridin-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide, including the development of more potent and selective inhibitors of IKKβ, the investigation of its potential therapeutic applications in other areas of research, such as autoimmune diseases, and the exploration of its potential use in combination with other drugs for cancer treatment. Additionally, further studies are needed to determine the optimal dosage and administration of this compound and to investigate its potential side effects.
Synthesemethoden
The synthesis of N-(5-chloropyridin-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide involves several steps, including the reaction of 5-chloro-2-aminopyridine with 2-(methylthio)pyridine-3-carboxylic acid, followed by the addition of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the final product.
Wissenschaftliche Forschungsanwendungen
N-(5-chloropyridin-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide has been studied for its potential therapeutic applications in various areas of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been found to inhibit the growth and proliferation of various types of cancer cells, including breast, prostate, and lung cancer cells. Inflammation research has shown that this compound can reduce the production of inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of many diseases. In neurodegenerative disease research, this compound has been found to have neuroprotective effects, potentially making it a candidate for the treatment of diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3OS/c1-18-12-9(3-2-6-14-12)11(17)16-10-5-4-8(13)7-15-10/h2-7H,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKLQMVVIKOESA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2585982.png)
![quinolin-2-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2585983.png)
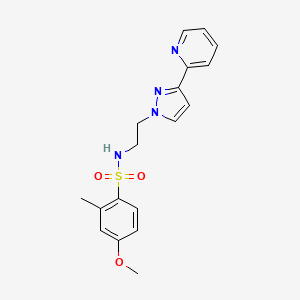
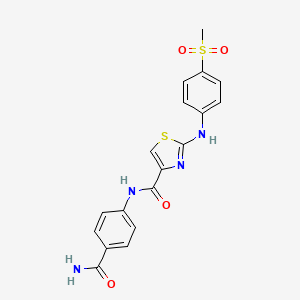
![N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]nicotinamide](/img/structure/B2585986.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone](/img/structure/B2585991.png)

![1-(4-Fluorophenyl)-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea](/img/structure/B2585993.png)
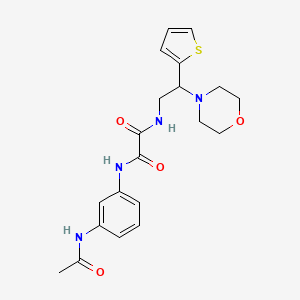
![N-(1,3-benzodioxol-5-yl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/no-structure.png)
